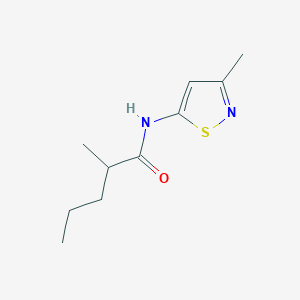
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide is typically synthesized through the reaction of ethylenediamine with propylene oxide. The reaction involves the addition of propylene oxide to ethylenediamine in the presence of a catalyst, such as potassium hydroxide, under controlled temperature and pressure conditions . The reaction can be represented as follows:
C2H4(NH2)2+4C3H6O→C14H32N2O4
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide involves large-scale reactors where ethylenediamine and propylene oxide are continuously fed into the system. The reaction is carried out at elevated temperatures (around 150-200°C) and pressures (10-20 atm) to ensure complete conversion of the reactants . The product is then purified through distillation and crystallization processes to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and hydroxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halides and alkyl derivatives.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide has a wide range of applications in scientific research, including:
Biology: Acts as a biological buffer and reagent for manganese, facilitating various biochemical assays.
Industry: Employed as a plasticizer, surfactant solubilizer, and curing agent for epoxy resins.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide involves its ability to form stable complexes with metal ions due to its chelating properties. The hydroxyl groups and amino groups in the compound coordinate with metal ions, forming stable chelates. This property is particularly useful in catalysis and biochemical assays where metal ion stabilization is required .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine-N,N,N’,N’-tetraacetic acid (EDTA): A widely used chelating agent with similar metal ion binding properties.
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Another ethylenediamine derivative with hydroxyl groups, used in similar applications.
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxypropyl)ethanediamide is unique due to its specific combination of hydroxyl and amino groups, which provides enhanced chelating and crosslinking capabilities compared to other similar compounds. Its ability to act as a catalyst, plasticizer, and surfactant solubilizer makes it highly versatile in various industrial and scientific applications .
Propiedades
Número CAS |
64165-37-3 |
|---|---|
Fórmula molecular |
C14H28N2O6 |
Peso molecular |
320.38 g/mol |
Nombre IUPAC |
N,N,N',N'-tetrakis(2-hydroxypropyl)oxamide |
InChI |
InChI=1S/C14H28N2O6/c1-9(17)5-15(6-10(2)18)13(21)14(22)16(7-11(3)19)8-12(4)20/h9-12,17-20H,5-8H2,1-4H3 |
Clave InChI |
MVHRZQPHASWUSL-UHFFFAOYSA-N |
SMILES canónico |
CC(CN(CC(C)O)C(=O)C(=O)N(CC(C)O)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


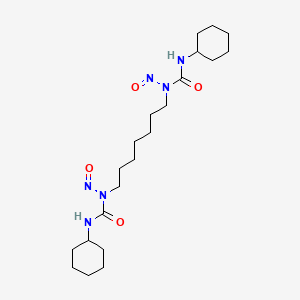
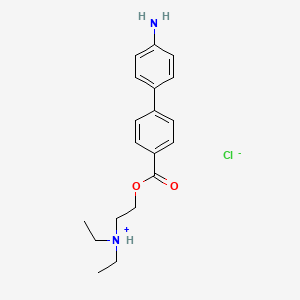
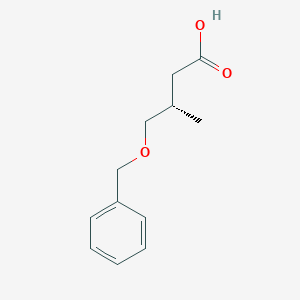
![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
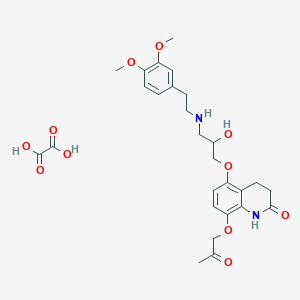
![(1R,2R)-2-[(Phenylsulfanyl)methyl]cyclohexan-1-ol](/img/structure/B14498985.png)
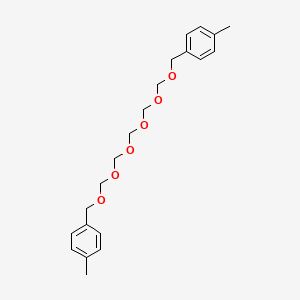

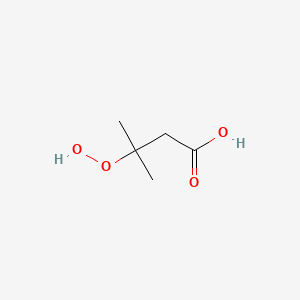
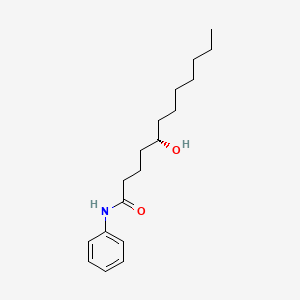
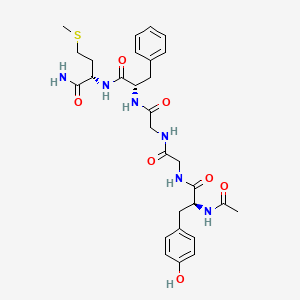

![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)
